Telatinib (BAY 57-9352) is a potent, orally available, small-molecule inhibitor of key receptor tyrosine kinases involved in angiogenesis and oncogenesis. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the mast/stem cell growth factor receptor (c-Kit) with low nanomolar potency [1]. Unlike many broader-spectrum kinase inhibitors, Telatinib exhibits low affinity for other common signaling pathways, such as the Raf/MEK/ERK cascade or the EGFR family, providing a more focused inhibitory profile for targeted research applications [2]. This positions it as a critical tool for investigating signaling pathways where precise, multi-targeted inhibition of VEGFR, PDGFR, and c-Kit is required.
While other multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib and Sorafenib share overlapping targets with Telatinib, they are not functionally interchangeable for procurement or experimental design. Minor structural differences between TKIs result in distinct biochemical selectivity profiles, off-target activities, and physicochemical properties that directly impact experimental outcomes [1]. For example, Sunitinib and Sorafenib exhibit significantly different plasma protein binding (95% vs 99.5%, respectively) and off-target interactions, leading to different in vivo toxicities and confounding effects [2]. Substituting Telatinib with these analogs without adjusting for its unique potency and selectivity profile can lead to misinterpretation of results, poor reproducibility, and the need for significantly different dosing regimens in both cellular and in vivo models.
In direct biochemical assays, Telatinib demonstrates significantly higher potency against VEGFR-2, the primary mediator of VEGF-driven angiogenesis, compared to common substitutes. Telatinib's IC50 for VEGFR-2 is 6 nM, making it 15-fold more potent than Sorafenib (IC50 = 90 nM) and over 13-fold more potent than Sunitinib (IC50 = 80 nM) [REFS-1, REFS-2, REFS-3]. This allows for more effective target inhibition at lower concentrations, reducing the potential for off-target effects.
| Evidence Dimension | Biochemical IC50 vs. VEGFR-2 |
| Target Compound Data | Telatinib: 6 nM |
| Comparator Or Baseline | Sorafenib: 90 nM; Sunitinib: 80 nM |
| Quantified Difference | 13.3x to 15x more potent than comparators |
| Conditions | Cell-free enzymatic kinase assay |
A >10-fold higher potency allows researchers to achieve maximal VEGFR-2 inhibition with less compound and a lower risk of confounding off-target activity.
Telatinib's most potent target is c-Kit, with a biochemical IC50 of just 1 nM. This represents a significant potency advantage over both Sunitinib (IC50 ≈ 42 nM for unactivated KIT) and Sorafenib (IC50 = 68 nM) [REFS-1, REFS-2, REFS-3]. This makes Telatinib an exceptionally precise tool for studying c-Kit driven processes, such as in GIST models, at concentrations that are sub-inhibitory for many other kinases.
| Evidence Dimension | Biochemical IC50 vs. c-Kit |
| Target Compound Data | Telatinib: 1 nM |
| Comparator Or Baseline | Sunitinib: ~42 nM; Sorafenib: 68 nM |
| Quantified Difference | 42x to 68x more potent than comparators |
| Conditions | Cell-free enzymatic kinase assay |
This dramatic potency advantage enables highly selective c-Kit inhibition for mechanism-of-action or drug resistance studies where minimizing effects on VEGFR/PDGFR is critical.
The biochemical potency of Telatinib translates directly to superior performance in a standard cellular model of angiogenesis. Telatinib inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 26 nM [1]. In a comparable assay measuring cell vitality, Sorafenib's IC50 was approximately 1,533 nM (1.53 µM), making Telatinib over 55 times more potent in a cellular context [2]. This significant difference in required concentration directly impacts the ease of use, solubility requirements for stock solutions, and the likelihood of off-target effects in cell-based experiments.
| Evidence Dimension | IC50 vs. HUVEC Proliferation/Vitality |
| Target Compound Data | Telatinib: 26 nM |
| Comparator Or Baseline | Sorafenib: ~1,533 nM |
| Quantified Difference | >55-fold more potent than Sorafenib |
| Conditions | VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) |
This substantial cellular potency advantage means lower effective concentrations are needed, simplifying experimental setup, improving solubility, and greatly reducing the risk of artifacts from off-target toxicity.
For studies requiring maximal inhibition of both blood vessel (VEGFR-2) and lymphatic vessel (VEGFR-3) formation, Telatinib's 13-fold to 15-fold higher biochemical potency over Sunitinib and Sorafenib allows for more complete target blockade at lower, more selective concentrations [REFS-1, REFS-2].
Where the primary target of interest is c-Kit, Telatinib is a superior tool. Its 40-fold to 60-fold potency advantage over common substitutes enables researchers to dissect c-Kit signaling pathways with minimal confounding inhibition of other kinases, which is crucial for studying resistance mechanisms or specific downstream effects [REFS-1, REFS-3].
In cell-based assays, particularly with sensitive primary cells like HUVECs, Telatinib's >55-fold potency advantage over Sorafenib allows for experiments to be run at concentrations far below those that might induce non-specific toxicity or solubility issues, leading to cleaner, more interpretable data [4].
Telatinib has been shown to inhibit the ABCG2 efflux transporter, a key mechanism of multidrug resistance. This unique property makes it a valuable tool for studies aiming to reverse chemotherapeutic resistance or for use in combination with other agents in resistant cancer models [5].